molecular formula C13H15ClN2O3 B4100077 N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B4100077
M. Wt: 282.72 g/mol
InChI Key: TYCFQQBQHJCNPJ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides It features a morpholine ring attached to a phenyl group, which is further substituted with a chloro group and an acetamide moiety

Mechanism of Action

Action Environment

The action, efficacy, and stability of N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]acetamide can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The process begins with the reaction of 3-chloro-4-nitroaniline with morpholine in the presence of a suitable base, such as triethylamine, to form the intermediate 3-chloro-4-(morpholine-4-carbonyl)aniline.

    Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent like zinc and ammonium formate.

    Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Zinc and ammonium formate are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chloro-phenyl)-1-(morpholine-4-carbonyl)-vinyl)-acetamide
  • 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives

Uniqueness

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the chloro group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9(17)15-10-2-3-11(12(14)8-10)13(18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFQQBQHJCNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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